molecular formula C9H8O5S B5532683 [2-oxo-2-(3-thienyl)ethyl]malonic acid

[2-oxo-2-(3-thienyl)ethyl]malonic acid

Cat. No.: B5532683
M. Wt: 228.22 g/mol
InChI Key: JWRZXZNPVJGTLM-UHFFFAOYSA-N
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Description

[2-Oxo-2-(3-thienyl)ethyl]malonic acid is a malonic acid derivative featuring a thiophene ring (3-thienyl group) linked to a ketone-substituted ethyl chain. This compound combines the reactivity of the malonic acid backbone—a dicarboxylic acid with two adjacent carboxylic acid groups—with the aromatic and electronic properties of the thiophene heterocycle. Thiophene, a sulfur-containing five-membered ring, imparts unique electronic characteristics due to its conjugation and polarizability, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-oxo-2-thiophen-3-ylethyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5S/c10-7(5-1-2-15-4-5)3-6(8(11)12)9(13)14/h1-2,4,6H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRZXZNPVJGTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Malonic acid derivatives vary widely based on substituents attached to the central carbon or ethyl chain. Key structural analogs include:

Compound Name Substituent/Modification Key Properties/Applications Reference
[2-Oxo-2-(3-thienyl)ethyl]malonic acid 3-Thienyl group, ketone on ethyl chain Potential bioactive intermediate
N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23) Benzothiazole ring, methoxy group Anti-inflammatory activity (carrageenin-induced edema inhibition)
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Benzisothiazolone ring Antimicrobial intermediate (antibacterial/fungal)
(2-Methyl-3-oxobutan-2-yl)malonic acid Branched alkyl group (2-methyl-3-oxobutyl) Steric hindrance effects on reactivity
3-Ethoxy-2-methyl-3-oxopropanoic acid Ethyl ester, methyl substitution Enhanced lipophilicity for synthetic routes

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Thiophene (3-thienyl) and benzothiazole rings enhance conjugation and electronic interactions compared to aliphatic substituents (e.g., methyl or ethyl groups). This influences reactivity in synthesis and binding affinity in biological systems .
  • Ketone Positioning: The ketone group in this compound may enhance electrophilicity, facilitating nucleophilic additions or condensations, similar to 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives .

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